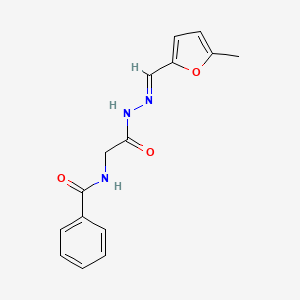
(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as furanyl hydrazone and is synthesized through a specific method. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
科学的研究の応用
Synthesis Techniques and Antimicrobial Properties
The synthesis and application of compounds related to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide have been explored in various studies, focusing on their potential in medicinal chemistry, particularly for their antimicrobial properties. For instance, novel synthesis techniques for derivatives with potential antimicrobial activities have been developed, demonstrating the versatility of such compounds in drug development. These techniques involve intricate synthetic routes to yield compounds with enhanced biological activities against a range of microbial species.
One study reported the facile synthesis of novel derivatives starting from methyl 2-(2-methoxy-2-oxoethyl)furan, showcasing a method to produce a series of compounds with potential bioactive properties. The process involved regiospecific conversion, oxidation, and intramolecular cyclization, highlighting the compound's utility in generating bioactive molecules (Koza et al., 2013).
Another research effort synthesized fluorobenzamides containing thiazole and thiazolidine, exploring their antimicrobial potential. The study found that certain derivatives exhibited significant activity against both bacterial and fungal strains, underscoring the antimicrobial relevance of compounds structurally related to this compound. The presence of a fluorine atom was noted to enhance antimicrobial activity, suggesting modifications to the core structure could yield potent antimicrobial agents (Desai et al., 2013).
Catalytic and Structural Applications
The exploration of this compound derivatives extends into catalysis and material science. One innovative application involves the construction of covalent organic frameworks (COFs) with built-in amide active sites, derived from similar structural motifs. These COFs demonstrated efficiency in catalytic activities, specifically in Knoevenagel condensation reactions, indicating the compound's versatility beyond biological applications and its potential in materials science and catalysis (Li et al., 2019).
Additionally, the examination of stereochemistries of aromatic N-methylamides, related in structure to the compound , has provided insights into conformational behaviors and aromatic-aromatic interactions in crystal and solution. This research contributes to a deeper understanding of the molecular structures and potential applications of these compounds in designing new materials or pharmaceuticals with precise conformational requirements (Azumaya et al., 1995).
特性
IUPAC Name |
N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-11-7-8-13(21-11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGQYBLFFKZAB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

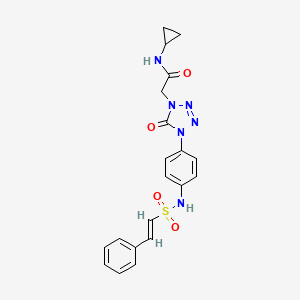
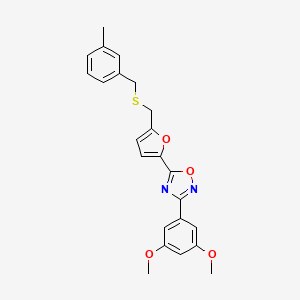
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)
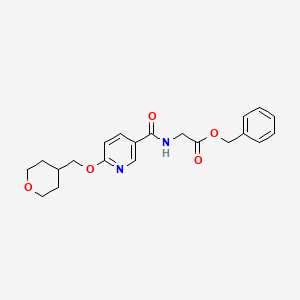
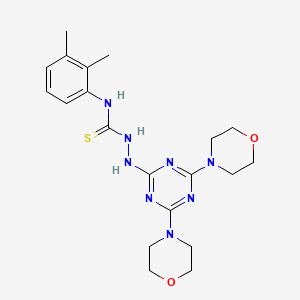
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)
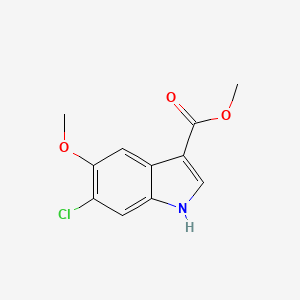
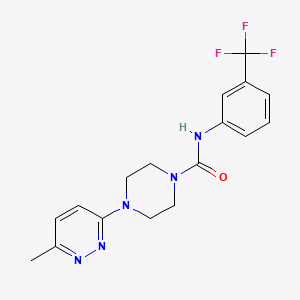
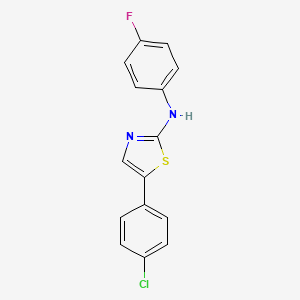
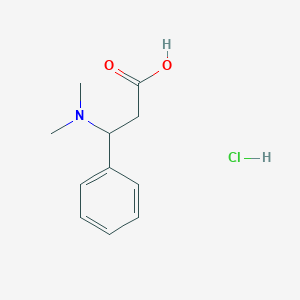
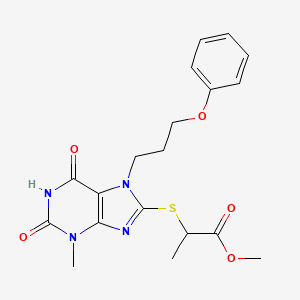
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)
